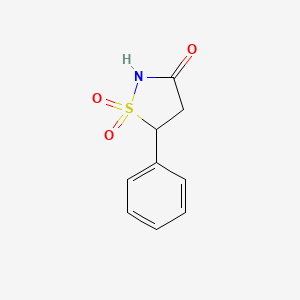

5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Phenyl-1lambda^6,2-thiazolidine-1,1,3-trione is a derivative of thiazolidine, a heterocyclic compound containing sulfur and nitrogen in a five-membered ring. Thiazolidine derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. For instance, a derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, has been identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, showing promise as an anticancer agent .

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves condensation reactions with various aldehydes and amines. For example, the preparation of 5-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-ylamines involves a chemoselective replacement of a bromine substituent, demonstrating a convenient route to synthesize these compounds . Similarly, the synthesis of 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones involves deducing structural changes due to prototropic tautomerism .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be complex, with various substituents influencing the overall conformation and stability. X-ray powder diffraction (XRPD) and density functional theory (DFT) studies have been used to investigate the solid-state structure of these compounds, such as the 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one . The asymmetric unit of another derivative, C28H21NO3S, contains two molecules with similar geometries, with the thiazolidine rings adopting half-chair conformations .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including tautomerism and substitution reactions. The study of 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones revealed the existence of amino tautomeric forms and highlighted the importance of intermolecular interactions in the crystals . The chemoselective replacement of bromine in the synthesis of 5-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-ylamines is another example of the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure and the nature of their substituents. The solid-state molecular structure and packing of these compounds can be analyzed using XRPD and DFT, as well as Hirshfeld surface analysis and fingerprint plots, to understand the contribution of different intermolecular interactions . The pharmacological properties, such as antihypertensive and antiarrhythmic activities, are also related to the structural features of these compounds, as seen in the study of 5-benzylidene-2-(phenylimino)-thiazolidin-4-one derivatives .

科学的研究の応用

Synthesis and Structural Properties

5-Phenyl-1λ⁶,2-thiazolidine-1,1,3-trione and its derivatives have attracted significant attention due to their versatile chemical structure and potential applications in various fields. The structural properties and synthetic methodologies of thiazolidine derivatives have been a focal point of research due to their potential in producing compounds with high selectivity, purity, product yield, and pharmacokinetic activity. These methodologies include multicomponent reactions, click reactions, nano-catalysis, and green chemistry, aiming to improve the efficiency and sustainability of the synthesis process (Sahiba et al., 2020). Additionally, the study of the reaction of chloral with substituted anilines, leading to the formation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provided insights into the conformation of the observed products through high-resolution magnetic resonance spectra and ab initio calculations (Issac & Tierney, 1996).

Biological and Pharmacological Applications

Thiazolidine derivatives are recognized for their broad spectrum of biological activities. These compounds are considered a magic moiety in medicinal chemistry, possessing nearly all types of biological activities. The 4-thiazolidinone variant, in particular, has shown diverse biological potential, with easy synthetic routes capturing the interest of chemists, pharmacologists, and researchers. This potential remains largely untapped, indicating a promising avenue for future research and drug development (ArunlalV., Vandana & Biju, 2015). Moreover, 1,3-thiazolidin-4-ones have demonstrated significant pharmacological importance, found in various commercial pharmaceuticals. Studies suggest a promising future in medicinal chemistry, with potential activities against different diseases. The development of these compounds started in the mid-nineteenth century, and since then, various synthetic methodologies and studies on their structural and biological properties have been conducted. Green synthesis approaches have also been explored to align with environmental sustainability and address the planet's resource depletion (Santos, Jones Junior & Silva, 2018).

Molecular Hybridization and Drug Design

Thiazolidinone is considered a privileged pharmacophore in medicinal chemistry, associated with various biological activities and forming a functional unit in several FDA-approved drugs. Molecular hybridization, coupling the thiazolidinone moiety with other pharmacophoric units, has emerged as an optimistic approach in drug design, enhancing affinity and potency while reducing associated resistance and side effects. This review highlights the biological activities of newly synthesized thiazolidinone-tagged molecular hybrids, focusing on existing structural activity relationships and toxicity profiles, including in silico docking studies when applicable. This information serves as a foundation for modeling new pharmaceuticals with improved potency (Seboletswe, Cele & Singh, 2023).

将来の方向性

特性

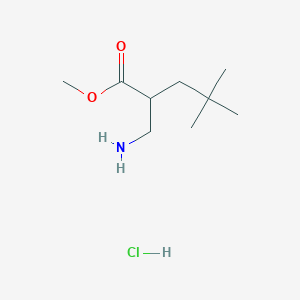

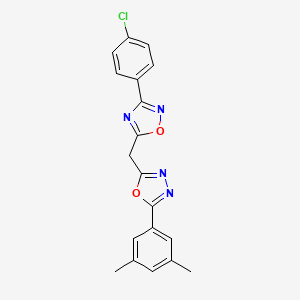

IUPAC Name |

1,1-dioxo-5-phenyl-1,2-thiazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c11-9-6-8(14(12,13)10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQRVATUDIMDJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(S(=O)(=O)NC1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869467-25-4 |

Source

|

| Record name | 5-phenylisothiazolidin-3-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544293.png)

![N-(3-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544298.png)

![Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2544300.png)

![{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B2544304.png)

![Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate](/img/structure/B2544306.png)